5-Chloro-2-methyl-4-isothiazolin-3-one
Overview
Description
Methylchloroisothiazolinone is an organic compound with the chemical formula C4H4ClNOS. It is a member of the isothiazolinone class of heterocycles, which are widely used as biocides. This compound is a white solid that melts near room temperature and is known for its effectiveness against a broad spectrum of microorganisms, including gram-positive and gram-negative bacteria, yeast, and fungi .
Preparation Methods
Methylchloroisothiazolinone is synthesized through the cyclization of amides derived from carboxylic acid precursors. The synthetic route typically involves the reaction of 3-chloro-2-methylpropionamide with sulfur monochloride, followed by cyclization to form the isothiazolinone ring . Industrial production methods often employ high-performance liquid chromatography (HPLC) for the quantification and purification of the compound .
Chemical Reactions Analysis
Methylchloroisothiazolinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution. The compound’s active sulfur moiety allows it to oxidize thiol-containing residues, effectively killing most aerobic and anaerobic bacteria . Common reagents used in these reactions include sulfur monochloride and various oxidizing agents. The major products formed from these reactions are typically more stable derivatives of the original compound .
Scientific Research Applications
Methylchloroisothiazolinone has a wide range of scientific research applications. In chemistry, it is used as a biocide in various formulations, including paints, adhesives, and industrial water treatment systems . In biology and medicine, it is employed as a preservative in cosmetics, personal care products, and pharmaceuticals due to its antimicrobial properties . The compound is also used in environmental studies to assess its impact on microbial communities and its potential as a pollutant .
Mechanism of Action
The mechanism of action of methylchloroisothiazolinone involves the oxidation of thiol-containing residues in microbial cells. This oxidation disrupts essential cellular processes, leading to cell death . The compound targets a wide range of molecular pathways, making it effective against various types of microorganisms. Its bacteriostatic and fungistatic activities are attributed to its ability to inhibit key enzymes and disrupt cell membrane integrity .
Comparison with Similar Compounds
Methylchloroisothiazolinone is often compared with other isothiazolinones, such as methylisothiazolinone, benzisothiazolinone, octylisothiazolinone, and dichlorocthylisothiazolinone . While all these compounds share similar biocidal properties, methylchloroisothiazolinone is unique in its high efficacy and broad-spectrum activity. . This combination enhances its antimicrobial properties and extends its range of applications.
Properties
IUPAC Name |
5-chloro-2-methyl-1,2-thiazol-3-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4ClNOS/c1-6-4(7)2-3(5)8-6/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHNRXBZYEKSXIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(S1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4ClNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
26530-03-0 (hydrochloride) | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID9034286 | |
Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Solubility |
Solubility in g/100 mL solvent: water, infinite, In water, 706-751 g/L at 20 °C, Solubility in g/100 mL solvent: ethyl acetate, 4.31; methanol, 4.40, toluene, 4.07; hexane, 0.28, In ethyl acetate, 38.06 g/L at 10 °C | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
For a mixture of 5-chloro-2-methyl-3(2H)-isothiazolone and 2-methyl-3(2H)-isothiazolone: Clear light amber liquid; density: 1.256 - 1.296 g/mL at 20-25 °C; viscosity: 11.4 cP at 25.7 °C | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.018 mm Hg at 25 °C | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from ligroin (60-90 °C) | |
CAS No. |
26172-55-4 | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26172-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026172554 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methylchloroisothiazolinone | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14197 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | 3(2H)-Isothiazolone, 5-chloro-2-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 5-Chloro-2-methyl-3(2H)-isothiazolone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9034286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-chloro-2-methyl-2H-isothiazol-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.167 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | METHYLCHLOROISOTHIAZOLINONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DEL7T5QRPN | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
54-55 °C | |
Record name | 5-Chloro-2-methyl-4-isothiazolin-3-one | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8270 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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